molecular formula C9H12ClN3OS B2431330 (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1261233-29-7

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2431330
CAS No.: 1261233-29-7
M. Wt: 245.73
InChI Key: QDIGBHPATKBOME-LURJTMIESA-N
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Description

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1261233-29-7) is a chiral pyrrolidine-substituted pyrimidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate and building block for the development of novel therapeutic agents. Its core structure, featuring a chloropyrimidine ring and a methylthioether, makes it a versatile precursor for further functionalization, particularly in nucleophilic aromatic substitution reactions . This compound has demonstrated specific research applications in the development of protein kinase inhibitors. Scientific literature reports its use as a key intermediate in the synthesis of selective c-Jun N-terminal Kinase 3 (JNK3) inhibitors . JNK3 is a prominent therapeutic target for neurodegenerative diseases, including Alzheimer's disease, due to its role in neuronal apoptosis . In this context, the chiral (S)-pyrrolidin-3-ol moiety of the compound is instrumental in achieving high inhibitory activity and selectivity against the kinase target, highlighting the importance of its stereochemistry in biological interactions . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)4-8(12-9)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIGBHPATKBOME-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=CC(=N1)Cl)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Targets

The compound features a pyrimidine core substituted at positions 2 (methylthio), 4 (pyrrolidin-3-ol), and 6 (chloro). The (S)-configuration at the pyrrolidine ring necessitates stereoselective synthesis or resolution. Key synthetic challenges include:

  • Regioselective functionalization of the pyrimidine ring.
  • Introduction of the methylthio group without over-oxidation.
  • Stereochemical control during pyrrolidine coupling.

Preparation Methods

Nucleophilic Substitution on Chloropyrimidine Intermediates

The most common route involves substituting a chloropyrimidine precursor with (S)-pyrrolidin-3-ol.

Example Protocol (Adapted from,):
  • Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine :

    • Starting material: 2-methylthio-4,6-dihydroxypyrimidine.
    • Chlorination using POCl₃ or PCl₅ in anhydrous DMF at 80–100°C for 6–12 hours.
    • Yield: 75–85%.
  • Stereoselective Coupling with (S)-pyrrolidin-3-ol :

    • Reaction conditions:
      • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
      • Base: Cesium carbonate or potassium tert-butoxide.
      • Temperature: 60–80°C under nitrogen.
    • Yield: 60–70%.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Chlorination POCl₃, DMF, 90°C, 8 h 82 98.5
Substitution (S)-pyrrolidin-3-ol, Cs₂CO₃ 68 97.2

Asymmetric Synthesis via Chiral Resolution

For cases where racemic mixtures form, resolution using chiral auxiliaries is employed:

Method (Adapted from):
  • Racemic Synthesis :
    • React 4,6-dichloro-2-(methylthio)pyrimidine with racemic pyrrolidin-3-ol.
  • Diastereomeric Salt Formation :
    • Use (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine to form diastereomeric salts.
  • Crystallization :
    • Recrystallize from ethanol/water to isolate the (S)-enantiomer.
    • Enantiomeric excess (ee): ≥99%.

Optimization Notes :

  • Solvent polarity critically affects resolution efficiency.
  • Temperature control during crystallization prevents racemization.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

A less common but scalable method involves Suzuki-Miyaura coupling (Patent):

  • Synthesis of Boronic Ester Intermediate :
    • React 4-chloro-2-(methylthio)pyrimidine with pinacolborane under Pd catalysis.
  • Coupling with Chiral Pyrrolidine :
    • Use Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water at 80°C.
    • Yield: 50–55%.

Limitations :

  • Lower yields due to steric hindrance at the pyrimidine C4 position.
  • Requires rigorous exclusion of moisture.

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data (,):
  • Molecular Formula : C₉H₁₂ClN₃OS
  • Molecular Weight : 245.73 g/mol.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, pyrimidine-H), 4.50 (m, 1H, pyrrolidine-H), 3.40–3.20 (m, 4H, pyrrolidine-CH₂), 2.36 (s, 3H, SCH₃).
  • HPLC Purity : ≥97% (C18 column, acetonitrile/water).
Chiral Analysis:
  • Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20), ee ≥99%.

Comparative Evaluation of Methods

Method Advantages Disadvantages Yield (%)
Nucleophilic Substitution High regioselectivity, scalable Requires anhydrous conditions 60–70
Chiral Resolution High enantiopurity Multi-step, lower throughput 40–50
Cross-Coupling Functional group tolerance Low yield, costly catalysts 50–55

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for bulk synthesis due to reagent affordability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures ≥95% purity.
  • Safety : Methylthio groups require handling under inert atmospheres to prevent oxidation.

Emerging Innovations

  • Enzymatic Resolution : Lipase-mediated kinetic resolution reported for analogous pyrrolidine derivatives (Patent).
  • Flow Chemistry : Continuous-flow systems reduce reaction times for chlorination steps by 50% (Study).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. It has shown efficacy against several viral strains, particularly Bovine Viral Diarrhea Virus (BVDV). The presence of the chlorine atom and methylthio group significantly enhances its antiviral activity, making it a candidate for further research in antiviral drug development .

Case Study: Antiviral Efficacy

In a study evaluating various derivatives for their antiviral effects, compounds with similar structural motifs demonstrated substantial activity against BVDV. The findings suggested that modifications at the 2 and 6 positions of the pyrimidine ring are crucial for enhancing antiviral potency .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Case Study: In Vitro Anticancer Activity

A recent study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that included this compound. These compounds were tested against multiple cancer cell lines, revealing that some exhibited potent cytotoxicity with IC50 values in the low micromolar range .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Synthetic Pathways

Several synthetic methodologies have been developed utilizing this compound as a precursor. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method allows for regioselective functionalization at different positions on the pyrimidine ring, leading to a diverse library of compounds with potential biological activities .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may interact with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.

    ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: Enantiomer of the compound with potentially different biological activity.

Uniqueness

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and reactivity compared to its analogs.

Biological Activity

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₉H₁₂ClN₃OS
  • Molecular Weight : 245.73 g/mol
  • CAS Number : 1261233-29-7

Research indicates that compounds with a pyrimidine nucleus, such as this compound, often function as inhibitors of various protein kinases. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer proliferation. The inhibition of CDK4 and CDK6 activity has been noted as a significant mechanism for controlling cell proliferation in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines through their action on CDKs .

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related compound inhibited the proliferation of murine melanoma B16 cells while exhibiting low toxicity towards normal cells . This suggests a favorable therapeutic index, making it a candidate for further investigation.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. For example, certain complexes formed with copper(II) and triazolopyrimidine showed enhanced antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antimicrobial activity is limited, its structural similarity to other active compounds suggests potential efficacy.

Comparative Biological Activity Table

Compound Target Activity Mechanism Reference
This compoundAnticancerCDK inhibition
Copper(II) Triazolopyrimidine ComplexAntimicrobialDisruption of bacterial cell wall
Related Pyrimidine DerivativeAntiproliferativeInduction of apoptosis in cancer cells

Q & A

Advanced Research Question

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to induce stereoselectivity during pyrrolidine ring formation .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize from ethanol/water to enhance ee to >99% .

What metabolic stability assays are relevant for preclinical studies?

Advanced Research Question

  • Liver Microsomal Assays : Incubate with human/mouse liver microsomes (0.5 mg/mL) and NADPH for 60 minutes. Monitor parent compound degradation via LC/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM to assess drug-drug interaction risks .

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